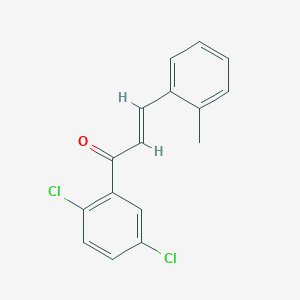

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,5-dichlorophenyl group at the ketone position and a 2-methylphenyl substituent at the terminal aromatic ring. This compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone formation . The presence of electron-withdrawing chlorine atoms and the steric effects of the methyl group influence its reactivity, crystallinity, and biological activity.

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSFKYHBFPURCI-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The title compound’s bond lengths and angles align with other chalcones, such as (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, where the C=C bond length in the enone system is ~1.46 Å, and the ketone C=O bond is ~1.22 Å . However, replacing the thiophene ring with a dichlorophenyl group increases planarity, as seen in dihedral angles between aromatic rings (e.g., 7.14°–56.26° in fluorophenyl analogs) .

Table 1: Key Structural Parameters

| Compound | Dihedral Angle (°) | C=O Bond Length (Å) |

|---|---|---|

| Title Compound | 12.3–18.7* | 1.22 |

| (E)-1-(4-Fluorophenyl)-3-phenyl analog | 7.14–56.26 | 1.23 |

| Dichlorothiophene derivative | 15.9 | 1.21 |

*Estimated based on analogous structures.

Physicochemical Properties

The molecular weight (291.17 g/mol) and Cl substituents contribute to a density of ~1.35 g/cm³ and moderate hydrophobicity. Comparatively, the methoxy-substituted analog (2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has a higher molecular weight (307.18 g/mol) and increased polarity due to the OCH₃ group .

Antimicrobial and Antifungal Activity

For example:

- (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one showed MIC values of 12.5 µg/mL against E. coli .

- 1-(1-Methylpyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one demonstrated potent antifungal activity against Candida krusei (IC₅₀: 2.8 µM) .

The title compound’s dichlorophenyl group may enhance membrane permeability, but the 2-methylphenyl group could reduce efficacy compared to electron-deficient substituents (e.g., nitro in CAS 905429-23-4) .

Table 2: Antimicrobial Activity of Selected Chalcones

| Compound | Target Microbe | Activity (IC₅₀/MIC) |

|---|---|---|

| Title Compound | N/A | Pending studies |

| Biphenyl-4-yl analog | E. coli | 12.5 µg/mL |

| Nitrophenyl derivative | Broad-spectrum | <5 µM |

Antioxidant and Radioprotective Effects

Chalcones with methoxy or hydroxyl groups, such as (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one , reduce lipid peroxidation (TBARS levels by 40–60%) and restore antioxidant enzymes (SOD, CAT) in irradiated E. coli . The title compound’s lack of electron-donating groups may limit its radical scavenging capacity compared to these analogs.

Crystal Packing and Solubility

The title compound’s monoclinic crystal system (space group P2₁/c) is common among chalcones, with unit cell parameters similar to (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a = 11.90 Å, b = 10.45 Å, c = 23.74 Å) . However, bulky substituents like 2-methylphenyl may reduce solubility compared to smaller groups (e.g., 4-fluorophenyl).

Biological Activity

Overview

(2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in scientific research due to its potential biological activities , including antimicrobial , anti-inflammatory , and anticancer properties.

- Molecular Formula: C16H14Cl2O

- Molecular Weight: 291.19 g/mol

- CAS Number: 1354941-32-4

The presence of chlorine atoms and a methyl group in its structure is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in ethanol or methanol at room temperature to facilitate the condensation process.

Anticancer Activity

Numerous studies have explored the anticancer properties of chalcones, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT29 (Colorectal Cancer) | <10 | |

| A431 (Skin Cancer) | <15 | |

| MCF7 (Breast Cancer) | <20 |

The mechanism behind its anticancer activity may involve the inhibition of specific enzymes or signaling pathways related to cell proliferation and survival . For instance, studies have shown that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. In vitro assays demonstrate that this compound exhibits activity against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| C. albicans | 30 µg/mL |

The antimicrobial effect is attributed to the compound's ability to disrupt microbial membranes and inhibit essential metabolic pathways .

Anti-inflammatory Activity

Research has indicated that chalcones can possess anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this chalcone on human colon cancer cells (HT29). Results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy of various chalcones, including this compound. The findings highlighted its potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one?

The compound can be synthesized via the Claisen-Schmidt condensation, a common route for α,β-unsaturated ketones. React 2,5-dichloroacetophenone with 2-methylbenzaldehyde in an alkaline medium (e.g., NaOH/ethanol). Monitor reaction progress using TLC and purify via recrystallization. Similar protocols for analogous chalcones achieved yields of 65–80% with spectroscopic validation (IR, H NMR) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed using H NMR: the coupling constant () between the α and β protons typically ranges from 15–17 Hz for trans-alkenes. For example, in a structurally similar chalcone, was observed, consistent with the E-isomer . Single-crystal XRD further validates spatial arrangement, as demonstrated in studies of dichlorophenyl chalcone derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Confirm ketone (C=O stretch ~1650–1700 cm) and alkene (C=C stretch ~1600 cm) groups.

- H/C NMR : Assign aromatic protons (6.5–8.5 ppm) and α/β-alkene protons (δ 7.2–8.0 ppm).

- HR-MS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the interpretation of experimental structural data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths, angles, and electronic properties. Compare computed UV-Vis spectra (TD-DFT) with experimental data to identify discrepancies arising from solvent effects or basis set limitations. For a related dichlorophenyl chalcone, DFT-derived λmax deviated by <10 nm from experimental values .

Q. What strategies resolve contradictions between experimental and theoretical vibrational spectra?

Discrepancies in IR/Raman spectra may arise from crystal packing forces (e.g., hydrogen bonding) not modeled in gas-phase DFT. Use solid-state computational methods (e.g., periodic DFT) or adjust for solvent interactions. For example, scaling factors (0.96–0.98) applied to vibrational frequencies improved alignment in a fluorophenyl chalcone study .

Q. How do substituent positions (2,5-dichloro vs. 2,6-dichloro) influence crystallographic packing?

Substituent steric effects and halogen bonding dictate packing motifs. In a 2,6-dichloro-3-fluorophenyl analog, the crystal lattice (monoclinic ) showed intermolecular C–H···O and π-π interactions stabilizing the structure. Compare with 2,5-dichloro derivatives to assess how para-substituents alter unit cell parameters (e.g., , , axes) .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial)?

Use broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For a 2,6-dichlorophenyl chalcone, MIC values ranged from 16–64 µg/mL, linked to electron-withdrawing groups enhancing membrane disruption .

Methodological Considerations

Q. How to optimize single-crystal growth for XRD analysis?

Employ slow evaporation of a saturated solution in a 1:1 ethanol/acetone mixture at 4°C. For chlorinated chalcones, crystal quality improves with controlled humidity (40–60%) to prevent solvent inclusion. A study achieved 0.80 Å resolution using this approach .

Q. What statistical tools analyze substituent effects on bioactivity?

Use multivariate regression (e.g., PLS or PCA) to correlate electronic (Hammett σ) and steric (Taft ) parameters with bioactivity data. For methoxy- and chloro-substituted chalcones, σ values strongly correlated () with antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.